4-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 4-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a trione core, a 4-methylphenylmethyl substituent at position 4, and a 4-isopropylphenyl group at position 2. Benzothiadiazines are heterocyclic systems with a sulfur and nitrogen atoms in their fused rings, often explored for pharmacological applications such as phosphodiesterase-4 (PDE4) inhibition and antiviral activity . The synthesis of such derivatives typically involves sulfonylation of anthranilic acids or methyl anthranilates, followed by cyclization, as modifying pre-formed benzothiadiazine cores is challenging due to competing reaction pathways .
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17(2)20-12-14-21(15-13-20)26-24(27)25(16-19-10-8-18(3)9-11-19)22-6-4-5-7-23(22)30(26,28)29/h4-15,17H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSUEWDCXCYKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects : The target compound’s 4-isopropylphenyl group at position 2 introduces steric bulk and hydrophobicity (logP ~5–6), comparable to K261-2248 . In contrast, methoxy or carboxylic acid substituents (e.g., in HCV inhibitors) reduce logP and enhance hydrogen-bonding capacity, critical for binding to viral polymerases .
- Synthetic Accessibility : Derivatives with pre-installed substituents (e.g., 4-methylphenylmethyl) are more straightforward to synthesize than those requiring post-cyclization modifications, which often yield isomer mixtures .
Computational and Physicochemical Analysis
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows ~60–70% structural similarity to HCV NS5B inhibitors (e.g., Compound 56 in ), primarily due to shared benzothiadiazine cores.
- Noncovalent Interactions: The 4-methylphenylmethyl group likely engages in van der Waals interactions, while the trione core may participate in hydrogen bonding, as seen in analogous protein-ligand complexes .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Chlorine or methoxy groups enhance antiviral activity but reduce metabolic stability compared to alkyl groups (e.g., isopropyl in the target compound) .
Synthetic Challenges : Post-cyclization modifications of benzothiadiazines are less feasible, favoring substituent introduction during early synthesis stages .
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